Doravirine is classified as a non-nucleoside reverse transcriptase inhibitor, specifically targeting HIV-1. The primary source of information on doravirine and its metabolites, including M8, comes from pharmacological studies and clinical trials that evaluate its efficacy, safety, and metabolic pathways. M8, like other metabolites, is generated during the hepatic metabolism of doravirine, with cytochrome P450 3A4 being the principal enzyme involved in this process .
The molecular structure of doravirine is characterized by its complex arrangement of atoms that contribute to its function as a reverse transcriptase inhibitor. Doravirine's chemical formula is , with a molecular weight of approximately 425.75 g/mol. While specific structural data for metabolite M8 may not be widely published, it is expected to share a core structure with doravirine but with modifications typical of oxidative metabolites (e.g., hydroxylation) that alter its pharmacological properties .
The primary chemical reactions involving doravirine metabolite M8 are related to its formation during the metabolic processing of doravirine. Key reactions include:
These reactions are essential for transforming doravirine into more hydrophilic forms that can be excreted from the body .
Doravirine functions as an allosteric inhibitor of HIV-1 reverse transcriptase. It binds to a hydrophobic pocket near the enzyme's active site, inducing conformational changes that prevent viral DNA synthesis. Although specific data on the mechanism of action for metabolite M8 is limited, it can be inferred that it may exhibit reduced or altered activity compared to parent doravirine due to structural modifications resulting from metabolism .
The physical properties of doravirine include:
These properties influence its absorption, distribution, metabolism, and excretion characteristics .
Doravirine and its metabolites, including M8, are primarily utilized in clinical settings for the treatment of HIV-1 infection. Research continues into their pharmacokinetic profiles, potential side effects, and efficacy in various patient populations. Understanding the metabolic pathways and effects of metabolites like M8 can provide insights into optimizing treatment regimens and minimizing adverse effects associated with antiretroviral therapy .
CAS No.: 32448-35-4
CAS No.: 13319-33-0
CAS No.: 54986-75-3
CAS No.: